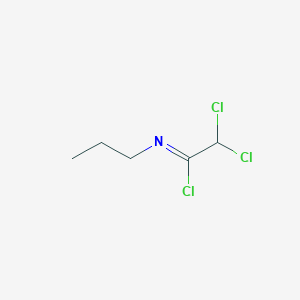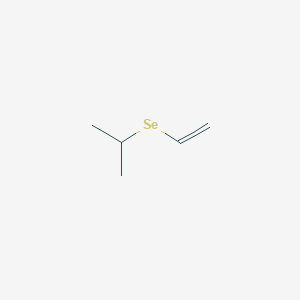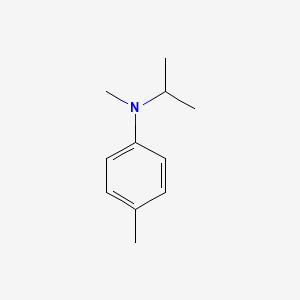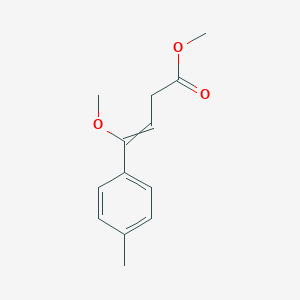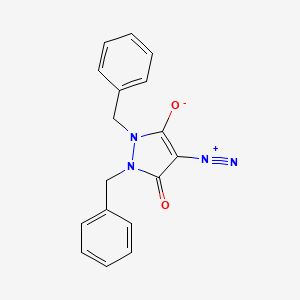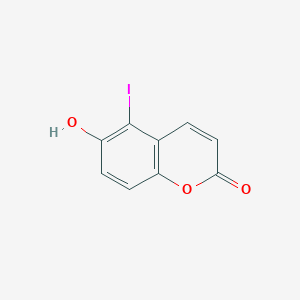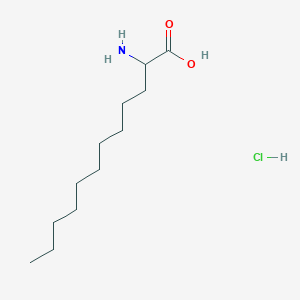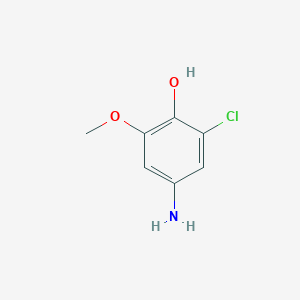![molecular formula C12H22NO4- B14353905 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate CAS No. 90803-51-3](/img/structure/B14353905.png)
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate is an organic compound with the molecular formula C12H23NO4. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a diethylamino group, an ethoxy group, and a hexanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate typically involves the reaction of diethylaminoethanol with hexanoic acid derivatives. One common method is the esterification of hexanoic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amines or ethers.
Applications De Recherche Scientifique
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an antimalarial agent.
Industry: Utilized in the manufacture of specialty chemicals and as a component in formulations for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it has been shown to inhibit cholesterol synthesis by targeting oxidosqualene cyclase, leading to alterations in cholesterol metabolism and intracellular trafficking .
Comparaison Avec Des Composés Similaires
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate can be compared with similar compounds such as:
Acridone derivatives: Compounds with diethylaminoethoxy groups that have shown promise as antimalarial agents.
The uniqueness of this compound lies in its specific structural features and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
90803-51-3 |
|---|---|
Formule moléculaire |
C12H22NO4- |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethoxy]-6-oxohexanoate |
InChI |
InChI=1S/C12H23NO4/c1-3-13(4-2)9-10-17-12(16)8-6-5-7-11(14)15/h3-10H2,1-2H3,(H,14,15)/p-1 |
Clé InChI |
YPFZMPJXTBJRCP-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)CCOC(=O)CCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


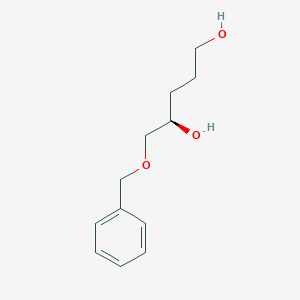
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
